(1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride

CAS No.:

Cat. No.: VC20460136

Molecular Formula: C11H11ClN2O2S

Molecular Weight: 270.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN2O2S |

|---|---|

| Molecular Weight | 270.74 g/mol |

| IUPAC Name | (1-benzylpyrazol-4-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C11H11ClN2O2S/c12-17(15,16)9-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |

| Standard InChI Key | WQPYSLJVSNMZSY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)CS(=O)(=O)Cl |

Introduction

Chemical Structure and Molecular Properties

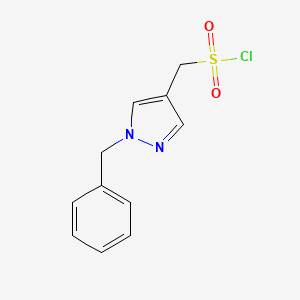

The molecular structure of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride comprises a pyrazole ring substituted at the 1-position with a benzyl group and at the 4-position with a methanesulfonyl chloride functional group. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the compound’s planarity and π-electron density, while the benzyl group introduces steric bulk and lipophilicity. The methanesulfonyl chloride group (–SO₂Cl) provides a highly reactive site for nucleophilic substitution reactions.

Molecular Formula: C₁₁H₁₂ClN₂O₂S

Molecular Weight: 271.74 g/mol (calculated from atomic masses).

Key Structural Features:

-

Pyrazole ring (C₃H₃N₂) with nitrogen atoms at positions 1 and 2.

-

Benzyl substituent (–C₆H₅CH₂) at the pyrazole’s 1-position.

-

Methanesulfonyl chloride (–SO₂ClCH₂) at the pyrazole’s 4-position.

Physicochemical Properties:

-

Density: ~1.4 g/cm³ (estimated via additive atomic contributions).

-

Boiling Point: ~420°C (extrapolated from analogous sulfonyl chlorides).

-

Solubility: Sparingly soluble in polar solvents (e.g., water) due to the hydrophobic benzyl group; highly soluble in aprotic solvents like toluene or dichloromethane .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically proceeds via a two-step strategy:

-

Preparation of (1-Benzyl-1H-pyrazol-4-yl)methanol:

-

A pyrazole derivative is functionalized with a hydroxymethyl group at the 4-position through formylation followed by reduction.

-

-

Sulfonylation with Methanesulfonyl Chloride:

-

The alcohol intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to yield the sulfonyl chloride.

-

Representative Reaction:

Optimized Conditions:

-

Reaction Time: 0.5–2 hours.

-

Solvent: Anhydrous toluene or dichloromethane.

-

Base: Triethylamine (1.5 equiv) to neutralize HCl byproduct.

Mechanistic Insights

The sulfonylation proceeds via a nucleophilic acyl substitution mechanism:

-

Deprotonation of the alcohol by triethylamine generates a alkoxide ion.

-

The alkoxide attacks the electrophilic sulfur atom in MsCl, displacing chloride and forming the sulfonate ester.

-

Subsequent chloride elimination yields the sulfonyl chloride.

Key Characterization Data:

-

¹H NMR: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 5.1 ppm (pyrazole CH), δ 3.8–4.0 ppm (CH₂SO₂Cl).

-

¹³C NMR: δ 120–150 ppm (pyrazole and aromatic carbons), δ 55 ppm (CH₂SO₂Cl).

-

HRMS: [M + H]⁺ expected at m/z 271.74.

Comparative Analysis with Structural Analogues

The reactivity and applications of (1-benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride are contextualized by comparing it to related sulfonyl chlorides and pyrazole derivatives:

| Compound | Molecular Formula | Key Differences | Reactivity Profile |

|---|---|---|---|

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Lacks pyrazole moiety; simpler aromatic | Less steric hindrance |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | C₁₃H₁₅ClN₂O₂S | Additional methyl groups on pyrazole | Reduced electrophilicity due to steric effects |

| 4-(1H-Pyrazol-4-yl)benzoic acid | C₁₀H₈N₂O₂ | Carboxylic acid instead of sulfonyl chloride | Acid-base reactivity dominant |

Unique Advantages of (1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl Chloride:

-

Dual Reactivity: The pyrazole ring participates in coordination chemistry, while the sulfonyl chloride enables cross-coupling or polymerization.

-

Steric Tunability: The benzyl group modulates steric accessibility for regioselective reactions.

Applications in Pharmaceutical Chemistry

Material Science Applications

-

Polymer Cross-Linking: The sulfonyl chloride group reacts with hydroxyl or amine-terminated polymers to form sulfonate ester or sulfonamide linkages, enhancing mechanical strength.

-

Surface Functionalization: Immobilized on silica or metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume